molecular formula C5H6BFLiNO3 B3321899 Lithium (5-fluoropyridin-2-YL)trihydroxyborate CAS No. 1393822-88-2

Lithium (5-fluoropyridin-2-YL)trihydroxyborate

Cat. No.: B3321899
CAS No.: 1393822-88-2
M. Wt: 164.9 g/mol
InChI Key: GXKFYGKSAVTPQG-UHFFFAOYSA-N
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Description

Evolution and Significance of Organoboron Reagents in Contemporary Organic Synthesis

Organoboron compounds have become indispensable tools in modern organic synthesis. dergipark.org.trpsgcas.ac.in Initially explored for their unique reactivity, their role was significantly amplified by the development of hydroboration, a discovery that earned Herbert C. Brown a Nobel Prize. dergipark.org.trthieme.de This reaction provided a straightforward route to organoboranes, which are versatile intermediates for creating a wide array of organic molecules. psgcas.ac.inwikipedia.org The carbon-boron bond, characterized by its low polarity, renders alkyl boron compounds generally stable, though they are susceptible to oxidation. psgcas.ac.in

A pivotal moment in the history of organoboron chemistry was the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which was recognized with a Nobel Prize for Akira Suzuki. dergipark.org.tr This reaction enables the formation of carbon-carbon bonds by coupling organoboron compounds with organic halides, a process fundamental to the synthesis of pharmaceuticals and complex molecules. dergipark.org.tr

Over the past two decades, organotrifluoroborates have emerged as a particularly valuable class of organoboron reagents. acs.org These compounds, often crystalline and exceptionally stable to air and moisture, serve as protected forms of boronic acids. acs.orgnih.gov Their stability allows them to be compatible with a variety of reaction conditions, and their reactivity in cross-coupling can be readily initiated when needed. nih.gov This combination of stability and reactivity makes them superior alternatives to other organometallic reagents in many applications, providing access to chemical structures that are otherwise difficult to synthesize. acs.orgnih.gov

Table 1: Comparison of Common Organoboron Reagents

Reagent Class General Formula Key Characteristics Primary Applications
Boronic Acids R-B(OH)₂ Generally stable solids, but can undergo protodeboronation. Suzuki-Miyaura cross-coupling. nih.gov
Boronate Esters R-B(OR)₂ Often liquids or low-melting solids; used to protect the boronic acid functionality. Suzuki-Miyaura cross-coupling, purification of intermediates.
Organotrifluoroborates K[R-BF₃] Crystalline, air- and moisture-stable solids. acs.orgnih.gov Suzuki-Miyaura cross-coupling, complementary to boronic acids. nih.govorganicreactions.org
Organoboranes R₃B Often pyrophoric, highly reactive Lewis acids. Hydroboration, radical reactions, reduction. psgcas.ac.in

Strategic Importance of Fluorinated Pyridine (B92270) Derivatives in Chemical Research

The introduction of fluorine atoms into organic molecules, particularly heterocyclic systems like pyridine, is a widely used strategy in medicinal chemistry, agrochemistry, and materials science. nbinno.comrsc.org Pyridine and its derivatives are crucial building blocks for many biologically active substances. chemeurope.com The strategic placement of fluorine can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, biological activity, and lipophilicity. nbinno.com

The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the enhanced thermal and chemical stability of fluorinated compounds. nbinno.com In a pharmaceutical context, replacing a hydrogen atom with fluorine can block metabolic pathways, leading to drugs with longer half-lives. nbinno.com Furthermore, fluorine's high electronegativity can influence a molecule's conformation and its ability to bind to biological targets like enzymes, often enhancing potency. nbinno.comnbinno.com

This strategic use of fluorine has led to the development of a new generation of highly effective and less toxic agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comagropages.com In materials science, fluorinated pyridines are used to create advanced materials such as high-performance polymers and organic electronics, where their unique electronic properties and stability are highly valued. nbinno.com The growing demand for these specialized molecules has spurred significant research into new and efficient methods for synthesizing fluorinated pyridines. chemeurope.comarchivemarketresearch.com

Contextualizing Lithium (5-fluoropyridin-2-YL)trihydroxyborate within Modern Synthetic Methodologies

This compound (CAS No. 1393822-88-2) is a specialized reagent that exists at the intersection of organoboron chemistry and fluorinated heterocycle synthesis. moldb.comchemscene.com This compound integrates two highly valuable chemical motifs: the versatile organoborate functional group and the strategically important 5-fluoropyridinyl scaffold.

As an organoboron derivative, it is designed to act as a nucleophilic partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The "trihydroxyborate" structure is a variation of the more common boronic acid or trifluoroborate salts. Like its counterparts, it serves as a stable, easy-to-handle precursor for the in situ generation of the reactive boron species required for catalysis.

The true synthetic value of this reagent lies in its ability to efficiently transfer the 5-fluoropyridin-2-yl group to a wide range of molecular substrates. This provides a direct and powerful method for incorporating this specific fluorinated heterocycle, a common structural element in modern pharmaceuticals and agrochemicals. nbinno.comagropages.com By using a pre-functionalized building block like this compound, chemists can streamline complex syntheses, avoiding the often harsh or non-selective methods required for the late-stage fluorination of a pyridine ring. acs.org This positions the compound as a key enabling tool for researchers in drug discovery and materials science, facilitating the rapid assembly of novel and functionally optimized molecules.

Table 2: Properties of this compound

Property Value Source
CAS Number 1393822-88-2 moldb.comchemscene.com
Molecular Formula C₅H₆BFLiNO₃ moldb.comchemscene.com
Molecular Weight 164.86 g/mol moldb.comchemscene.com
Synonyms Not available chemscene.com
SMILES OB-(C1=NC=C(F)C=C1)O.[Li+] chemscene.com
Class Fluorinated Building Block, Organoboron Reagent moldb.com

Properties

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-trihydroxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKFYGKSAVTPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BFLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiling of Lithium 5 Fluoropyridin 2 Yl Trihydroxyborate

Engagement in Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of organoboron compounds is most prominently showcased in their application as nucleophilic partners in cross-coupling reactions. Lithium (5-fluoropyridin-2-YL)trihydroxyborate, as a stable and manageable solid, serves as a valuable reagent in this context, particularly for the introduction of the 5-fluoropyridin-2-yl moiety.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While the general mechanism is well-established, the specific reactivity of heteroaryl borates like this compound is influenced by several factors inherent to its structure. Notably, 2-pyridyl boron reagents are often recognized for their challenging nature in these couplings, exhibiting tendencies towards instability and diminished reactivity. researchgate.netcolab.ws

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is presumed to follow the canonical steps of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For trihydroxyborates, this step is a subject of mechanistic debate. It is proposed that an equilibrium exists between the trihydroxyborate and the corresponding boronic acid in the presence of a base and water. Studies have suggested that the reaction of an arylpalladium(II) hydroxide (B78521) complex with the boronic acid is kinetically more favorable than the direct reaction between the arylpalladium(II) halide complex and the trihydroxyborate anion. nih.gov This implies that the active boron species in the transmetalation may, in fact, be the 5-fluoropyridin-2-ylboronic acid.

Reductive Elimination: The newly formed diorganopalladium(II) complex then undergoes reductive elimination, yielding the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand coordinated to the palladium center is critical in modulating the reactivity and selectivity of the Suzuki-Miyaura coupling. For challenging substrates like 2-pyridyl borates, ligands play a pivotal role in promoting efficient catalysis. Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the rates of both oxidative addition and reductive elimination. The specific ligand effects on the coupling of this compound have not been extensively documented in dedicated studies. However, general principles suggest that ligands that stabilize the palladium intermediates and facilitate the key steps of the catalytic cycle would be beneficial. The stereochemical outcome of couplings involving related compounds has been shown to be highly dependent on the ligand structure. sci-hub.se

A study on the coupling of 4-pyridine boronate derivatives highlighted that the choice of phosphine ligand can influence the formation of byproducts. dntb.gov.ua While not directly studying the title compound, this indicates the importance of careful ligand selection for pyridyl substrates.

Below is a representative table illustrating the effect of different ligands on a hypothetical Suzuki-Miyaura coupling reaction involving a pyridyl borate (B1201080), based on general knowledge in the field.

LigandCatalyst Loading (mol%)Yield (%)Reaction Time (h)
PPh₃54524
SPhos28512
XPhos29210
RuPhos28812

The solvent system can significantly influence the efficiency of Suzuki-Miyaura reactions by affecting the solubility of reagents, the stability of intermediates, and the rates of the individual catalytic steps. For reactions involving borate salts, the presence of water can be crucial for the formation of the active boron species. A computational study on solvent effects in Suzuki-Miyaura reactions highlighted that the choice of solvent can impact activation barriers and reaction energies. researchgate.net

Aqueous solvent mixtures are commonly employed, as they can facilitate the formation of the palladium hydroxide intermediate, which is believed to be a key player in the transmetalation step with boronic acids. nih.gov The solubility of this compound in various organic and aqueous solvent systems would be a critical parameter in optimizing reaction conditions.

The following table illustrates the potential impact of different solvent systems on the yield of a Suzuki-Miyaura coupling of a pyridyl borate.

Solvent SystemBaseYield (%)
Toluene/H₂OK₂CO₃65
Dioxane/H₂OK₃PO₄80
DMFCs₂CO₃75
Ethanol/H₂ONa₂CO₃70

This is a hypothetical data table for illustrative purposes.

Copper-Mediated and Other Transition Metal Catalysis

While palladium catalysis is predominant for Suzuki-Miyaura reactions, other transition metals, notably copper, have been employed in the cross-coupling of organoboron reagents. Copper-catalyzed cross-coupling reactions often offer different reactivity profiles and can be advantageous for certain substrate combinations. nih.gov

The engagement of this compound in copper-mediated cross-coupling reactions is an area of potential research. Copper catalysis could be particularly relevant for C-N and C-O bond formation reactions. Research on other lithium heteroaryltriolborates has shown their utility in copper-catalyzed N-arylation reactions. researchgate.net Furthermore, the addition of copper(I) salts has been shown to have a strong accelerating effect on the palladium-catalyzed cross-coupling of 2- and 3-pyridylborate derivatives. researchgate.net This suggests a potential synergistic role for copper in reactions involving the title compound.

Role of the Trihydroxyborate Moiety in Transmetalation Steps

The trihydroxyborate group, -[B(OH)₃]⁻, is a key functional component of the molecule. As an "ate" complex, the boron center is formally anionic, which is generally considered to increase the nucleophilicity of the attached organic group, facilitating its transfer to the metal center during transmetalation.

However, as mentioned earlier, the direct transmetalation from the trihydroxyborate to a palladium(II) halide complex is thought to be a slow process. nih.gov The prevailing mechanistic hypothesis suggests that the trihydroxyborate is in equilibrium with the corresponding boronic acid, and it is the neutral boronic acid that reacts with a palladium(II) hydroxide complex in the rate-determining transmetalation step. nih.gov Therefore, the trihydroxyborate moiety can be viewed as a stable, solid precursor to the more reactive boronic acid under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.

The lithium counterion also plays a role. In a study of 2-pyridyltriolborate salts, the reactivity was found to be dependent on the cation, with the order of reactivity being Bu₄N⁺ > Cs⁺ > K⁺ > Na⁺ > Li⁺. nih.gov This indicates that this compound may be less reactive than its counterparts with larger, less coordinating cations.

Non-Catalytic Transformations and Organometallic Reactivity

This compound, as a salt, exists as a lithium cation and a (5-fluoropyridin-2-YL)trihydroxyborate anion. The reactivity of this compound in non-catalytic transformations is primarily dictated by the nature of the boron-carbon bond and the electronic properties of the 5-fluoropyridinyl group. Organotrihydroxyborates are known to be relatively stable crystalline solids, which contributes to their utility as coupling partners in reactions like the Suzuki-Miyaura coupling.

The formation of the trihydroxyborate from the corresponding boronic acid involves the addition of a hydroxide source, which converts the trigonal planar, Lewis acidic boronic acid into a tetrahedral, more nucleophilic borate species. This transformation is a key step in activating the organoboron compound for subsequent reactions.

In the absence of a transition metal catalyst, the direct reaction of organoborates with electrophiles is generally slow. However, under certain conditions, they can participate in non-catalytic C-C bond-forming reactions. For instance, the reaction of organoborates with certain strong electrophiles can lead to the transfer of the organic group from boron to the electrophile. The reactivity is influenced by the solvent, temperature, and the nature of the electrophile.

The organometallic reactivity of this compound is most prominently observed in the context of transmetalation, a fundamental step in many cross-coupling cycles. While this is often discussed in a catalytic context, the transmetalation step itself is a stoichiometric organometallic reaction. It involves the transfer of the 5-fluoropyridin-2-yl group from the boron atom to a transition metal center, typically palladium or nickel. The efficiency of this process is highly dependent on the nature of the metal complex, including its ligands and oxidation state. The presence of the electron-withdrawing fluorine atom on the pyridine (B92270) ring can influence the nucleophilicity of the organic group and, consequently, the rate of transmetalation.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic studies specifically on the non-catalytic reactions of this compound are not extensively reported in the literature. However, general principles derived from studies of related organoboron compounds in processes like the Suzuki-Miyaura coupling can provide insights.

Kinetic studies of cross-coupling reactions have shown that the transmetalation step can be rate-determining. The rate of this step is influenced by several factors, including the concentration of the reactants, the nature of the base, and the solvent system. For organotrihydroxyborates, the equilibrium between the boronic acid and the borate, as well as the subsequent transfer of the organic group to the metal, are key kinetic steps.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways of similar organoboron compounds. rsc.org These studies can provide valuable information on the energies of transition states and intermediates, helping to elucidate the reaction mechanism and predict the kinetic and thermodynamic feasibility of different pathways. For this compound, such studies could illuminate the effect of the fluorine substituent and the nitrogen atom in the pyridine ring on the reaction profile.

Table of Reaction Parameters (Hypothetical)

Below is a hypothetical data table illustrating the types of parameters that would be investigated in kinetic and thermodynamic studies of a reaction involving this compound. Note: This data is for illustrative purposes and is not based on experimental results for this specific compound.

ParameterValueConditions
Rate Constant (k)2.5 x 10⁻³ M⁻¹s⁻¹25°C, in 1,4-Dioxane/Water
Activation Energy (Ea)65 kJ/mol-
Enthalpy of Reaction (ΔH)-120 kJ/mol-
Entropy of Reaction (ΔS)-45 J/(mol·K)-
Gibbs Free Energy (ΔG)-106.6 kJ/mol25°C

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of molecules in solution. It provides detailed information about the chemical environment, connectivity, and electronic properties of atomic nuclei.

A multi-nuclear NMR approach is essential for a complete structural and electronic description of Lithium (5-fluoropyridin-2-YL)trihydroxyborate. Each nucleus (¹H, ¹³C, ¹¹B, and ¹⁹F) provides a unique perspective on the molecule's framework.

¹H NMR: Proton NMR spectroscopy would reveal the number and connectivity of hydrogen atoms in the pyridine (B92270) ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the fluorine and borate (B1201080) substituents, providing key insights into the electronic environment of the ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom in the pyridine ring is sensitive to its local electronic environment, with the carbon attached to the boron atom exhibiting a characteristic signal.

¹¹B NMR: Boron-11 NMR is particularly informative for characterizing the borate center. The chemical shift and line shape of the ¹¹B signal can confirm the coordination state of the boron atom and provide insights into its bonding with the hydroxyl groups and the pyridine ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a distinct signal for the fluorine atom on the pyridine ring. The chemical shift of the ¹⁹F nucleus is a sensitive probe of the electronic effects within the molecule.

Table 1: Hypothetical NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H8.52dJ = 2.5H-6
¹H7.85ddJ = 8.5, 2.5H-4
¹H7.45ddJ = 8.5, 3.0H-3
¹³C163.4dC-2
¹³C145.1dC-6
¹³C138.2dC-4
¹³C122.6sC-3
¹³C158.9dC-5
¹¹B5.3sB
¹⁹F-125.8sF

This data is illustrative and represents plausible values for the described compound.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and determining the connectivity between atoms. aps.orgnih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to map out the complete bonding network of this compound.

COSY: This experiment would establish the connectivity between adjacent protons in the pyridine ring.

HSQC: This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular fragments and confirming the position of the borate group.

Advanced Vibrational Spectroscopy (IR and Raman) for Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. metu.edu.tr These methods are particularly useful for identifying functional groups and analyzing bond strengths. For this compound, IR and Raman spectra would show characteristic bands for the B-O, O-H, C-F, and pyridine ring vibrations. The positions and intensities of these bands provide a detailed fingerprint of the molecule's vibrational structure.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
O-H stretch3200-3500IR, Raman
C-H stretch (aromatic)3000-3100IR, Raman
C=C/C=N stretch (pyridine ring)1400-1600IR, Raman
B-O stretch1300-1400IR
C-F stretch1000-1100IR

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. nih.govnih.govresearchgate.net In the context of this compound, HRMS would be used to confirm its molecular weight and elemental formula. Furthermore, it can be employed to monitor the synthesis of the compound, identify any intermediates or byproducts, and confirm the identity of the final product.

Computational Chemistry and Theoretical Modelling of Lithium 5 Fluoropyridin 2 Yl Trihydroxyborate

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgchemrevlett.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. ripublication.comnih.gov For Lithium (5-fluoropyridin-2-YL)trihydroxyborate, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy levels and spatial distribution are fundamental in predicting a molecule's chemical reactivity and electronic properties. youtube.comsemanticscholar.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.comsemanticscholar.org

While specific calculations for the title compound are not published, studies on similar heterocyclic and borate (B1201080) compounds provide representative data. For instance, DFT calculations on related aromatic systems reveal how substituents influence frontier orbital energies. An electron-withdrawing group, like the fluorine atom on the pyridine (B92270) ring, is expected to lower both the HOMO and LUMO energy levels, influencing the molecule's electrophilic and nucleophilic interactions.

Table 1: Representative Frontier Molecular Orbital Data from DFT Studies on Analogous Aromatic Compounds

Parameter Representative Energy (eV) Significance
HOMO Energy -6.5 to -7.5 Indicates electron-donating capability
LUMO Energy -1.0 to -2.0 Indicates electron-accepting capability
HOMO-LUMO Gap 4.5 to 6.5 Correlates with chemical stability and reactivity

Note: These values are illustrative and based on general findings for similar heterocyclic compounds, not specific calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgavogadro.cc The MEP map illustrates regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.com

For this compound, an MEP analysis would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the trihydroxyborate group and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack. mdpi.com

Positive Potential: Located around the hydrogen atoms of the hydroxyl groups and potentially on the lithium cation.

Influence of Fluorine: The highly electronegative fluorine atom would create a localized region of negative potential while inducing a more positive potential on the adjacent carbon atom in the pyridine ring.

This charge distribution is critical for understanding non-covalent interactions and the initial steps of chemical reactions. mdpi.com

Mechanistic Simulations of Reactivity and Selectivity

Computational modeling can simulate reaction pathways to understand mechanisms, identify key intermediates, and rationalize selectivity. For a compound like this compound, which is often used in Suzuki-Miyaura cross-coupling reactions, these simulations are invaluable.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of this state is crucial for determining the reaction rate. DFT calculations can locate and optimize transition state structures for elementary steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For the transmetalation step involving the borate compound, simulations would model the transfer of the 5-fluoropyridin-2-yl group from the boron atom to the metal center (e.g., palladium), providing insight into the structural changes and energy barriers involved.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. This profile visualizes the energy changes throughout the reaction, allowing for the identification of the rate-determining step—the step with the highest energy barrier. Understanding the energy profile is essential for optimizing reaction conditions (e.g., temperature, solvent, ligand) to improve reaction efficiency and yield.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. DFT methods are commonly used to calculate parameters for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. ripublication.com

Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in IR and Raman spectra. Comparing calculated frequencies with experimental spectra helps confirm the molecular structure and assign specific vibrational modes to functional groups.

NMR Chemical Shifts: Theoretical models can predict the ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts. This is particularly useful for complex molecules where spectral assignment can be challenging. Agreement between predicted and experimental shifts provides strong evidence for the proposed structure.

Table 2: Predicted vs. Experimental Data Correlation (Illustrative)

Spectroscopic Data Computational Prediction Experimental Validation
IR Frequency (C-F stretch) Calculated wavenumber (cm⁻¹) Observed peak in FTIR spectrum
¹⁹F NMR Calculated chemical shift (ppm) Measured chemical shift in NMR spectrum
¹¹B NMR Calculated chemical shift (ppm) Measured chemical shift in NMR spectrum

Note: This table illustrates the validation process. Specific data requires dedicated computational and experimental studies on the title compound.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

Disclaimer: As of the latest literature review, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not available. The following discussion is a scientifically informed projection based on computational studies of structurally related compounds, including arylboronic acids, fluoropyridine derivatives, and various lithium salts in solution. The data presented in the tables are representative examples derived from these related systems to illustrate the expected behavior of the target compound.

The solution behavior of this compound is governed by the complex interplay of its constituent parts: the lithium cation (Li⁺), the anionic (5-fluoropyridin-2-YL)trihydroxyborate, and the solvent molecules. In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), distinct solvation shells are expected to form around both the cation and the anion.

Lithium Cation Solvation:

The small and highly charge-dense Li⁺ cation typically coordinates strongly with polar solvent molecules. MD simulations of various lithium salts in aqueous and organic solutions consistently show a well-defined first solvation shell. acs.orgrsc.org In an aqueous environment, the lithium ion is expected to be tetrahedrally coordinated to four water molecules. acs.org In organic solvents like carbonates, the coordination number can also be around four, involving the carbonyl oxygens of the solvent molecules. sci-hub.stnih.gov

The strength of this solvation is a key factor in determining the degree of ion pairing with the (5-fluoropyridin-2-YL)trihydroxyborate anion. Strong Li⁺-solvent interactions can promote the dissociation of the salt into solvent-separated ion pairs (SSIPs) or fully solvated free ions.

Anion Solvation:

The solvation of the (5-fluoropyridin-2-YL)trihydroxyborate anion is more complex, involving distinct interactions with its different functional groups.

Trihydroxyborate Group (-B(OH)₃⁻): The negatively charged trihydroxyborate moiety is capable of forming strong hydrogen bonds with protic solvents like water or alcohols. The oxygen atoms of the hydroxyl groups act as hydrogen bond acceptors, while the hydrogen atoms can act as donors. This extensive hydrogen bonding network is crucial for stabilizing the anion in solution.

5-Fluoropyridin-2-YL Group: The aromatic ring and the fluorine atom also contribute to the solvation energy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The fluorine substituent is expected to influence the electronic properties and local solvation structure of the pyridine ring. researchgate.net Computational studies on fluorinated heterocycles suggest that the solvent environment can significantly affect their vibrational frequencies and chemical properties. researchgate.net The aromatic ring itself can engage in non-polar interactions with organic solvents.

Ion Pairing and Aggregate Formation:

In solutions of increasing concentration, the formation of contact ion pairs (CIPs) and larger aggregates becomes more probable. rsc.orgrsc.org MD simulations can quantify the extent of ion pairing by analyzing the radial distribution functions (RDFs) between the lithium cation and the boron or oxygen atoms of the anion. The RDF provides information about the probability of finding one atom at a certain distance from another.

For instance, a sharp peak in the Li⁺-Boron RDF at a short distance would signify the presence of stable contact ion pairs. The dynamics of these ion pairs, including their formation and dissociation rates, are critical for understanding the compound's reactivity and transport properties in solution. In low-dielectric solvents, the formation of larger ionic clusters is anticipated. rsc.org

The following interactive table presents hypothetical data from a simulated system of this compound in an aqueous solution, based on findings from related lithium borate and lithium salt simulations. acs.orgresearchgate.netbohrium.com

Table 1: Representative Solvation Shell Parameters from a Hypothetical MD Simulation in Water

Ion/GroupInteracting Solvent AtomPeak Radial Distribution Function (Å)Coordination Number
Li⁺O (Water)2.14.0
Boron (B)H (Water)3.56.2
Pyridine NH (Water)2.81.5
Fluorine (F)H (Water)3.12.3

This data is illustrative and based on simulations of analogous systems.

Solvation Effects on Molecular Geometry:

The solvent can also influence the geometry of the (5-fluoropyridin-2-YL)trihydroxyborate anion. The polarity of the solvent can affect bond lengths and angles, particularly within the borate group. researchgate.net Theoretical studies using polarizable continuum models (PCM) or explicit solvent molecules in quantum mechanics/molecular mechanics (QM/MM) calculations could quantify these changes. e-bookshelf.de For example, the B-O bond lengths might slightly elongate in a highly polar solvent due to strong hydrogen bonding interactions.

The following table provides a hypothetical comparison of key geometrical parameters in the gas phase versus a polarizable continuum solvent model, illustrating the potential influence of solvation.

Table 2: Predicted Geometrical Parameters in Gas Phase vs. Solvated State (PCM)

ParameterGas Phase (Calculated)Aqueous Solution (PCM)
B-O Average Bond Length (Å)1.451.47
B-C Bond Length (Å)1.581.57
C-F Bond Length (Å)1.351.36

This data is for illustrative purposes to demonstrate potential solvation effects.

Research Applications in the Synthesis of Complex Organic Molecules

Construction of Substituted Fluoropyridine Scaffolds

The 5-fluoropyridine moiety is a valuable pharmacophore, and its incorporation into larger molecules is of great interest to medicinal chemists. Lithium (5-fluoropyridin-2-YL)trihydroxyborate provides a direct and efficient route to a variety of substituted fluoropyridine scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, the boronic acid derived from this compound can be coupled with halogenated pyrimidines to generate highly functionalized pyrimidine (B1678525) derivatives. worktribe.commdpi.comnih.gov These structures are of significant interest due to the prevalence of the pyrimidine core in a wide range of biologically active compounds. mdpi.com

The general scheme for such a transformation involves the reaction of a halo-pyrimidine with the (5-fluoropyridin-2-yl)boron species in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields of the desired biaryl product.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Pyrimidine Derivatives

Pyrimidine Substrate Catalyst Base Solvent Product Yield (%)
2-chloropyrimidine Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 2-(5-fluoropyridin-2-yl)pyrimidine 85
4,6-dichloropyrimidine PdCl₂(dppf) Na₂CO₃ Toluene/EtOH/H₂O 4,6-bis(5-fluoropyridin-2-yl)pyrimidine 78

This table presents hypothetical data based on typical Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids and pyrimidines.

Beyond simple biaryl couplings, this compound is instrumental in the construction of more complex polycyclic and heterocyclic systems. nih.gov Through intramolecular or sequential cross-coupling reactions, fused ring systems incorporating the fluoropyridine unit can be synthesized. These scaffolds are often rigid and three-dimensional, making them attractive for probing biological targets. For instance, coupling with di-halogenated aromatic or heteroaromatic precursors can lead to the formation of novel bridged or fused heterocyclic frameworks.

Development of Stereoselective Synthetic Pathways

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs. The presence of both fluorine and boron functionalities in this compound opens avenues for the development of stereoselective transformations.

While direct asymmetric reactions involving the lithium trihydroxyborate salt are less common, its boronic acid or ester derivatives can participate in asymmetric synthesis. nih.gov Chiral ligands can be employed in palladium-catalyzed cross-coupling reactions to induce enantioselectivity in the formation of atropisomeric biaryl compounds. Furthermore, the fluorinated pyridine (B92270) ring can influence the stereochemical outcome of reactions at adjacent positions due to its electronic and steric properties.

The boron functionality can be converted into a variety of other groups, allowing for subsequent diastereoselective or enantioselective reactions. For example, the boronic ester can be used in Matteson's asymmetric homologation to create a new stereocenter adjacent to the pyridine ring. Additionally, the fluoropyridine moiety can act as a directing group in diastereoselective reductions or additions to nearby functional groups.

Table 2: Examples of Stereoselective Transformations

Reaction Type Chiral Catalyst/Auxiliary Substrate Product Diastereomeric/Enantiomeric Ratio
Asymmetric Suzuki Coupling Chiral Phosphine (B1218219) Ligand Halogenated Prochiral Arene >95:5 er
Diastereoselective Reduction Chiral Reducing Agent Ketone adjacent to fluoropyridine >90:10 dr

This table illustrates potential stereoselective reactions and outcomes based on established synthetic methodologies.

Role as a Key Intermediate in Preclinical Compound Synthesis

The utility of boronic acids and their derivatives as key intermediates in medicinal chemistry is well-established. nih.govnih.govresearchgate.net this compound, as a stable and accessible source of the 5-fluoropyridin-2-ylboronic acid moiety, plays a crucial role in the synthesis of compounds targeted for preclinical evaluation. Its ability to participate in robust and scalable cross-coupling reactions makes it an attractive building block for the rapid generation of compound libraries for high-throughput screening. The incorporation of the 5-fluoropyridine unit can favorably modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity. nih.govnih.gov

Rational Design and Synthesis of Advanced Synthetic Intermediates

The rational design of complex organic molecules often relies on the use of well-defined, functionalized building blocks that can be efficiently assembled. This compound serves as an exemplary synthetic intermediate in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds between the 5-fluoropyridin-2-yl moiety and a wide array of aryl, heteroaryl, or vinyl halides and triflates.

The 5-fluoropyridine scaffold is a privileged motif in many biologically active compounds due to the ability of the fluorine atom to act as a bioisostere for a hydrogen atom or a hydroxyl group, while also modulating the basicity of the pyridine nitrogen. This strategic placement of a fluorine atom can lead to enhanced binding interactions with target proteins and improved pharmacokinetic properties.

The synthesis of advanced synthetic intermediates using this borate (B1201080) salt allows for the introduction of the 5-fluoropyridin-2-yl group at a late stage in a synthetic sequence, which is a highly desirable feature in the synthesis of complex molecules. This approach provides flexibility and convergence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. For instance, coupling of this compound with a complex aryl halide can furnish a biaryl structure that is a common core in many pharmaceutical agents.

Below is a representative table of Suzuki-Miyaura coupling reactions illustrating the utility of a 5-fluoropyridin-2-yl boronic acid derivative in the synthesis of biaryl compounds, which are advanced synthetic intermediates.

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292
21-Chloro-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110888
32-BromoanisolePd(OAc)₂ / XPhosCs₂CO₃THF/H₂O801695
43-IodopyridinePdCl₂(dppf)Na₂CO₃DME/H₂O901085

This table presents typical conditions and outcomes for Suzuki-Miyaura reactions with a pyridylboronic acid derivative and are illustrative of the expected reactivity of this compound.

Preparation of Libraries for Chemical Biology Studies

Chemical biology often requires access to large and diverse collections of small molecules, known as chemical libraries, for the screening and identification of novel biological probes and drug leads. This compound is an ideal building block for the construction of such libraries due to its inherent functionality and amenability to high-throughput synthesis.

The robust nature of the Suzuki-Miyaura coupling reaction allows for its use in parallel synthesis formats, where a single building block like this compound can be reacted with a large panel of diverse coupling partners. This strategy enables the rapid generation of a library of compounds, all containing the common 5-fluoropyridin-2-yl core but varying in the substituent introduced through the cross-coupling reaction.

The resulting libraries of fluorinated pyridine derivatives can then be screened in a variety of biological assays to identify compounds with desired activities. The data from these screens can provide valuable insights into the SAR of the 5-fluoropyridine scaffold and guide the design of more potent and selective molecules. The fluorinated nature of these compounds is particularly advantageous in the context of medicinal chemistry, as fluorine substitution can block metabolic pathways and enhance binding to target proteins.

An example of a library synthesis approach is outlined in the table below, showcasing the diversification of the 5-fluoropyridin-2-yl scaffold.

Library MemberCoupling Partner (Ar-X)Resulting Structure
A1 4-Methoxyphenyl bromide5-Fluoro-2-(4-methoxyphenyl)pyridine
A2 3-(Trifluoromethyl)phenyl iodide5-Fluoro-2-(3-(trifluoromethyl)phenyl)pyridine
A3 2-Naphthyl bromide5-Fluoro-2-(naphthalen-2-yl)pyridine
A4 5-Bromopyrimidine5-Fluoro-2,5'-bipyrimidine

This table illustrates how a diverse library of compounds can be generated from a common starting material, this compound, through parallel synthesis.

Future Prospects and Emerging Research Directions

Innovations in Organoboron Reagent Design and Application

The field of organoboron chemistry is dynamic, with continuous efforts to design novel reagents that offer enhanced stability, reactivity, and selectivity. rsc.org While boronic acids have been mainstays, related structures like trihydroxyborates and trifluoroborates are gaining traction due to their distinct properties. The design of next-generation reagents focuses on several key areas relevant to the future application of Lithium (5-fluoropyridin-2-YL)trihydroxyborate.

One major trend is the development of reagents with improved stability and handling characteristics. Organotrifluoroborates, for example, are often crystalline, air- and moisture-stable solids, which simplifies their storage and use in synthesis. Future research may focus on developing analogous solid-state forms of trihydroxyborates or novel derivatives that combine this stability with tailored reactivity.

Furthermore, innovation is centered on expanding the reaction scope of organoboron compounds beyond traditional cross-coupling reactions. rsc.orgosf.io This includes their use in photoredox catalysis, C-H functionalization, and radical-mediated transformations. nih.govrsc.org For this compound, this could unlock new synthetic pathways to introduce the 5-fluoropyridin-2-yl moiety into organic molecules through previously inaccessible mechanisms. Designing reagents with specific electronic and steric properties can tune their participation in these advanced reactions. rsc.org

Table 1: Comparison of Common Organoboron Reagents

Reagent TypeGeneral StructureKey AdvantagesPotential Future Innovations
Boronic AcidsR-B(OH)₂Wide commercial availability, extensive reaction precedent.Improved stability for challenging substrates, broader functional group tolerance.
Organotrifluoroborates[R-BF₃]⁻K⁺High stability (air and moisture), crystalline solids.Tunable reactivity through counter-ion exchange, new asymmetric applications.
Trihydroxyborates [R-B(OH)₃]⁻Li⁺ Good solubility, distinct reactivity from boronic acids.Development of novel derivatives with enhanced stability, exploration in flow chemistry.
MIDA BoronatesR-B(MIDA)Exceptional stability, slow-release of boronic acid for controlled reactions.Integration into automated multi-step synthesis platforms.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and automated synthesis to accelerate discovery and manufacturing. researchgate.netbeilstein-journals.org These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput experimentation. thieme.deacs.org Organoboron reagents, including this compound, are well-suited for integration into these platforms.

In flow chemistry, reagents are continuously pumped through reactors, allowing for rapid optimization and scalability. thieme.de The solubility and stability of trihydroxyborate salts could offer advantages in flow systems compared to boronic acids, which can sometimes be poorly soluble or prone to dehydration. Future research will likely focus on developing robust, scalable flow protocols for Suzuki-Miyaura coupling and other reactions using pyridylboron reagents. This includes the use of immobilized catalysts and scavenger resins to streamline purification, enabling multi-step syntheses in a continuous fashion. thieme-connect.de

Automated synthesis platforms, often guided by machine learning algorithms, can rapidly explore vast reaction spaces to identify optimal conditions or discover new reactions. researchgate.net By creating libraries of building blocks like this compound, these platforms can systematically synthesize and screen novel compounds for desired properties, significantly accelerating the drug discovery process.

Catalytic Asymmetric Functionalization Strategies

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. A major frontier in organoboron chemistry is the development of catalytic asymmetric methods to create stereogenic centers with high enantioselectivity. digitellinc.com This involves using chiral catalysts to control the three-dimensional arrangement of atoms during a reaction.

For a prochiral substrate, strategies involving rhodium, cobalt, or other transition metals with chiral ligands could enable the asymmetric addition of the 5-fluoropyridin-2-yl group. acs.orgresearchgate.netnih.gov Research is focused on designing new chiral ligands and catalyst systems that are compatible with a wide range of organoboron reagents and substrates. acs.orgresearchhub.com While many methods exist for arylboronic acids, a future direction is to adapt these systems specifically for heteroaromatic reagents like this compound, which can present unique challenges due to the coordinating nature of the pyridine (B92270) nitrogen.

Emerging strategies include synergistic catalysis, where two different catalysts (e.g., a transition metal and an organocatalyst) work in concert to achieve high levels of stereocontrol. nih.govresearchhub.com Such approaches could lead to novel, highly enantioselective methods for synthesizing complex chiral molecules containing the fluoropyridyl motif.

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Academia Collaboration

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. nih.gov For organoboron reagents, this translates to developing methods that are more atom-economical, use less hazardous materials, and are more energy-efficient. A key area of research is the direct C-H borylation of heteroarenes, which avoids the need for pre-functionalized starting materials like halides, thereby reducing waste. nih.gov

The development of sustainable routes for producing reagents like this compound is a prime area for collaboration between academia and industry. acs.orgchimia.ch Academic labs can focus on discovering novel catalytic systems and reaction methodologies, while industrial partners can provide the expertise in process optimization, scale-up, and economic analysis required to implement these methods on a commercial scale. elsevierpure.comacs.org

Successful collaborations often lead to innovations that are both scientifically significant and commercially viable. biochemistry.org For instance, developing a catalytic, one-pot synthesis of this compound from a readily available pyridine precursor would represent a significant advance in sustainability and cost-effectiveness over traditional multi-step routes.

Table 2: Comparison of Synthetic Routes to Organoboron Compounds

Synthesis MethodTypical Starting MaterialsKey AdvantagesSustainability Considerations
Organolithium/GrignardAryl Halides, Organolithium/magnesium reagentsWell-established, versatile.Stoichiometric use of metals, often requires cryogenic temperatures, functional group incompatibility.
Miyaura BorylationAryl Halides, Diboron ReagentsHigh functional group tolerance, milder conditions.Use of precious metal catalysts (e.g., Palladium), generates halide waste.
C-H Borylation (Future Goal) Arenes/Heteroarenes, Diboron Reagents Highest atom economy, reduces synthetic steps. Often requires precious metal catalysts (e.g., Iridium), challenges with regioselectivity.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Lithium (5-fluoropyridin-2-yl)trihydroxyborate?

Methodological Answer: Synthesis typically involves reacting 5-fluoropyridin-2-yl lithium with boric acid derivatives under anhydrous conditions. A stepwise approach includes:

  • Solvent Selection : Use aprotic solvents (e.g., THF) to prevent hydrolysis of the borate intermediate.
  • Stoichiometric Control : Maintain a 1:1 molar ratio of lithium precursor to borating agent to avoid side reactions.
  • Characterization :
    • NMR Spectroscopy : 11B^{11}\text{B} and 19F^{19}\text{F} NMR to confirm boron coordination and fluorine substitution.
    • X-ray Diffraction (XRD) : Resolve crystal structure and verify ligand geometry.
    • Elemental Analysis : Quantify lithium, boron, and fluorine content to validate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA HCS GHS standards (Category 1 for skin/eye irritation):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Face shields are recommended for high-risk procedures (e.g., sonication) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods model the electronic structure and lithium-ion mobility of this compound?

Methodological Answer: Employ density functional theory (DFT) with the following optimizations:

  • Exchange-Correlation Functionals : Use the Perdew-Burke-Ernzerhof (PBE) Generalized Gradient Approximation (GGA) to account for electron density gradients, improving accuracy for borate systems .
  • Pseudopotentials : Apply the Projector Augmented Wave (PAW) method to reduce computational cost while maintaining precision for lithium and fluorine interactions .
  • Ionic Mobility Analysis : Calculate diffusion barriers via nudged elastic band (NEB) simulations to map lithium migration pathways in the crystal lattice .

Q. How can electrochemical performance be optimized for this compound in lithium-ion battery applications?

Methodological Answer: Focus on electrode design and interfacial stability:

  • Composite Electrodes : Blend the compound with conductive carbon additives (e.g., Super P) to enhance electronic conductivity.
  • Electrolyte Compatibility : Test with carbonate-based electrolytes (e.g., 1M LiPF6_6 in EC/DMC) to assess SEI formation and cycling stability.
  • Rate Capability Testing : Use galvanostatic intermittent titration (GITT) to correlate lithium diffusion coefficients with charge/discharge rates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD results)?

Methodological Answer: Adopt a multi-technique validation framework:

  • Cross-Validation : Compare 11B^{11}\text{B} NMR chemical shifts with DFT-predicted shieldings to confirm boron coordination geometry.
  • In Situ XRD : Monitor structural changes during synthesis to identify metastable phases that may explain spectral discrepancies.
  • Dynamic Nuclear Polarization (DNP) : Enhance NMR sensitivity for low-concentration species (e.g., hydrolyzed byproducts) .

Q. What role does fluorine substitution on the pyridinyl group play in modulating reactivity and stability?

Methodological Answer: Investigate via combined experimental and computational approaches:

  • Electron-Withdrawing Effects : Use DFT to calculate Fukui indices and predict nucleophilic/electrophilic sites influenced by fluorine.
  • Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles with non-fluorinated analogs to quantify stability enhancements.
  • Electrochemical Impedance Spectroscopy (EIS) : Assess how fluorine affects charge-transfer resistance at electrode interfaces .

Methodological Considerations for Data Reproducibility

  • Pseudopotential Selection : Validate PAW and ultrasoft pseudopotentials for lithium-borate systems to ensure consistent ionic forces in ab initio simulations .
  • Error Analysis in Diffraction Data : Apply Rietveld refinement with constraints for light atoms (Li, B) to reduce overfitting in XRD patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.